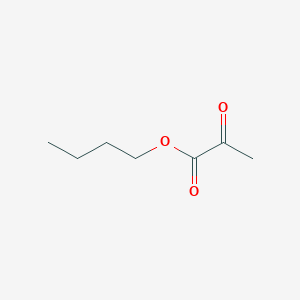

Butyl pyruvate

Overview

Description

Butyl pyruvate is a chemical compound with the formula C7H12O3 . It is a derivative of pyruvic acid, an important endogenous metabolite that can scavenge reactive oxygen species .

Synthesis Analysis

This compound is typically synthesized through ester exchange reactions . The process involves taking pyruvic acid and butanol as raw materials and adding a catalyst such as sulfuric acid or ferrous sulfate. The reaction mixture is then heated to carry out the ester exchange reaction. The product, this compound, is obtained through distillation and purification .

Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has a molecular weight of 144.1684 . The IUPAC Standard InChI for this compound is InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not widely documented, it’s known that pyruvate derivatives are important in various biochemical pathways. For instance, pyruvate is a key molecule at the intersection of multiple biochemical pathways, including glycolysis and the citric acid cycle .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.1684 . It has a density of 0.996±0.06 g/cm3 (Predicted), a boiling point of 70-71 °C (Press: 11 Torr), a flash point of 71.4°C, and a vapor pressure of 0.525mmHg at 25°C . The refractive index of this compound is 1.415 .

Scientific Research Applications

1. Microbial Production and Metabolic Engineering

Butyl pyruvate, as a derivative of pyruvate, plays a significant role in microbial metabolic processes. Pyruvate serves as a key intermediate in various metabolic pathways, including glycolysis and the TCA cycle. It's also used for synthesizing compounds like acetoin, 2,3-butanediol, butanol, and butyrate, which are important in food, pharmaceuticals, and bioenergy industries. Metabolic engineering of microorganisms has been a focus for sustainable production of these compounds from renewable resources, offering eco-friendly alternatives to traditional chemical synthesis (Luo et al., 2023).

2. Fermentation Processes

Research dating back to 1948 explores the fermentation of pyruvate by butyric acid-forming organisms. The role of pyruvate in the formation of C4 compounds during butanol-acetone fermentation is highlighted, demonstrating the metabolic flexibility and pathway shifts in microbial systems (Cohen & Cohen-bazire, 1948).

3. Extraction and Separation Techniques

This compound, closely related to pyruvic acid, can be extracted using various techniques. Studies have investigated the extraction equilibria of pyruvic acid using tri-n-butyl phosphate in different solvents, which is crucial for its recovery from fermentation broth or waste streams. This research is pivotal for its application in the chemical and pharmaceutical industries (Pal & Keshav, 2014).

4. Anticancer Applications

In the field of medicinal chemistry, derivatives of pyruvates, such as α-indolylacrylates synthesized from pyruvate compounds, have shown promising anticancer activity. This demonstrates the potential of this compound derivatives in developing new anticancer drugs (El-Harairy et al., 2020).

5. Cardioprotective Effects

Studies have shown that pyruvate, closely related to this compound, provides cardioprotective effects. It enhances cardiac contractile performance and protects the myocardium from ischemia-reperfusion injury and oxidant stress. These findings can be extended to understand the potential therapeutic applications of this compound in cardiovascular diseases (Mallet et al., 2005).

6. Biochemical Analysis and Enzymology

Butyrivibrio fibrisolvens, a butyrate-forming bacterium, has been studied for its enzymatic conversion of pyruvate to butyrate. Understanding the enzymology of this conversion is crucial for applications in biochemistry and microbiology (Miller & Jenesel, 1979).

Safety and Hazards

Butyl pyruvate is classified as a flammable liquid and should be stored away from fire and heat sources . In case of contact with skin or eyes, it should be washed off with plenty of water and medical attention should be sought if discomfort persists . Appropriate protective equipment, including glasses, gloves, and protective clothing, should be worn when handling this compound .

Future Directions

While specific future directions for butyl pyruvate are not well-documented, research into pyruvate and its derivatives continues to be an active field. For instance, there is ongoing research into the metabolic engineering of microorganisms to produce pyruvate and its derivatives more efficiently . Additionally, the use of pyruvate derivatives as anti-inflammatory agents is being explored .

Properties

IUPAC Name |

butyl 2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-10-7(9)6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZUOXBHFXAWMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20335220 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20279-44-1 | |

| Record name | Butyl pyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20335220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

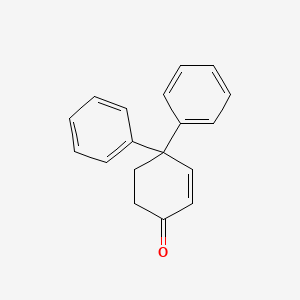

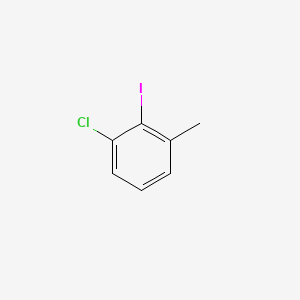

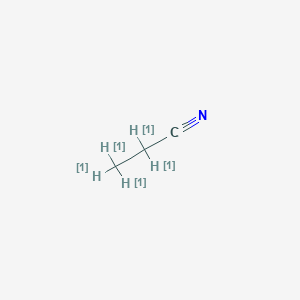

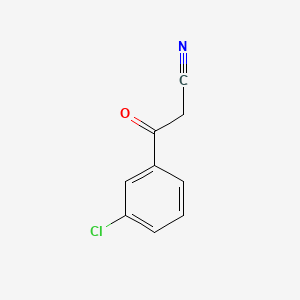

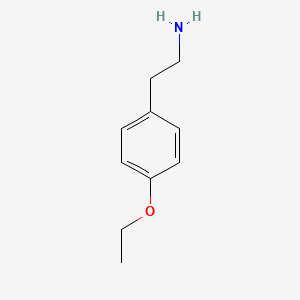

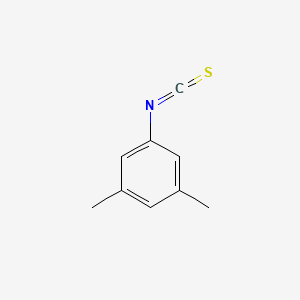

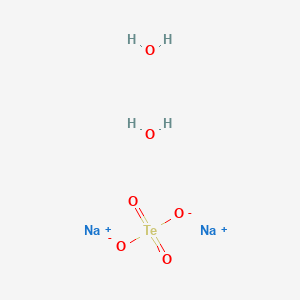

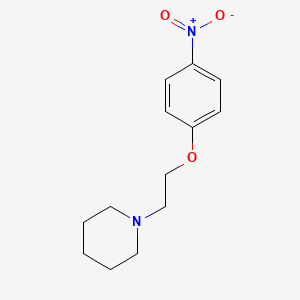

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)